(2-(Trifluoromethyl)benzyl)hydrazine

Beschreibung

BenchChem offers high-quality (2-(Trifluoromethyl)benzyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Trifluoromethyl)benzyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

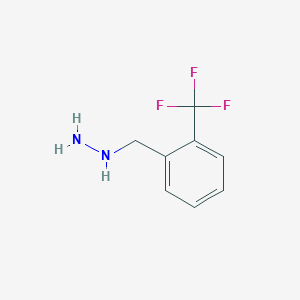

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-(trifluoromethyl)phenyl]methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-4-2-1-3-6(7)5-13-12/h1-4,13H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMFSCDINNZFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606209 | |

| Record name | {[2-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627076-27-1 | |

| Record name | {[2-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(2-(Trifluoromethyl)benzyl)hydrazine: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of (2-(Trifluoromethyl)benzyl)hydrazine, a critical reagent and building block in contemporary drug discovery and development. We will delve into its chemical identity, properties, synthesis, and key applications, with a focus on providing practical insights for researchers in the pharmaceutical and life sciences sectors.

Core Identity and Physicochemical Properties

(2-(Trifluoromethyl)benzyl)hydrazine is a substituted hydrazine derivative that has garnered significant attention for its utility in the synthesis of novel heterocyclic compounds with diverse biological activities. The presence of the trifluoromethyl group at the ortho position of the benzyl ring imparts unique electronic properties and metabolic stability to the parent molecule and its downstream derivatives.

Two primary forms of this compound are commercially available: the free base and its hydrochloride salt. It is crucial for researchers to distinguish between these forms, as their solubility, stability, and reactivity can differ.

| Form | CAS Number | Molecular Formula | Molecular Weight |

| Free Base | 627076-27-1[1] | C8H9F3N2 | 190.17 g/mol [1] |

| Hydrochloride Salt | 1263378-37-5[2][3][4][5] | C8H10ClF3N2 | 226.63 g/mol [3] |

The hydrochloride salt is often preferred for its improved handling and stability, typically presenting as a solid that can be stored in a dry, sealed environment.[3] The free base may be a liquid and requires careful storage to prevent degradation.

Synthesis and Mechanistic Considerations

The synthesis of (2-(Trifluoromethyl)benzyl)hydrazine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with hydrazine hydrate. The choice of reaction conditions, such as solvent and temperature, is critical to optimize the yield and purity of the final product.

Illustrative Synthetic Workflow

Sources

- 1. 1-(2-(trifluoromethyl)benzyl)hydrazine | 627076-27-1 [chemicalbook.com]

- 2. (2-Trifluoromethyl-benzyl)-hydrazine hydrochloride, CasNo.1263378-37-5 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 3. CAS 1263378-37-5 | (2-Trifluoromethyl-benzyl)-hydrazine hydrochloride - Synblock [synblock.com]

- 4. (2-Trifluoromethyl-benzyl)-hydrazine hydrochloride | 1263378-37-5 [sigmaaldrich.com]

- 5. 1263378-37-5|(2-(Trifluoromethyl)benzyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

An In-depth Technical Guide to the Spectral Analysis of (2-(Trifluoromethyl)benzyl)hydrazine

This guide provides a comprehensive analysis of the expected spectral data for (2-(Trifluoromethyl)benzyl)hydrazine, a key building block in modern medicinal chemistry and drug development. As direct, published spectral data for this specific compound is not consolidated in the public domain, this document leverages expert analysis and data from closely related structural analogs to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach mirrors the predictive analysis frequently required in novel synthesis and characterization workflows, offering researchers a robust framework for structural verification.

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like (2-(Trifluoromethyl)benzyl)hydrazine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous picture of the atomic framework.

Expertise & Experience: The Rationale Behind Multi-Nuclear NMR

We employ a multi-nuclear approach for several reasons. ¹H NMR provides detailed information about the electronic environment, proximity, and connectivity of protons. ¹³C NMR maps the carbon skeleton of the molecule. For this specific compound, ¹⁹F NMR is indispensable; it provides a clean, high-sensitivity signal for the trifluoromethyl group, a crucial structural and functional element, and can give insights into the electronic nature of the aromatic ring.[1] The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is critical; CDCl₃ is excellent for general solubility, while DMSO-d₆ is superior for observing exchangeable protons like those on the hydrazine moiety (-NH and -NH₂).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aromatic, benzylic (CH₂), and hydrazine (NH, NH₂) protons.

-

Aromatic Protons (4H): These protons will appear in the downfield region (typically δ 7.3-7.8 ppm) due to the deshielding effect of the benzene ring current. The ortho-CF₃ group introduces electronic asymmetry, causing complex splitting patterns. We expect a series of multiplets, as seen in analogs like 2-(trifluoromethyl)benzyl alcohol.[2]

-

Benzylic Protons (2H): The methylene protons (Ar-CH₂-) are adjacent to the aromatic ring and the hydrazine group. They are expected to appear as a singlet around δ 4.0 ppm. The exact shift is influenced by the electron-withdrawing nature of the adjacent nitrogen.

-

Hydrazine Protons (3H): The -NH and -NH₂ protons are exchangeable and their signals can be broad. In a solvent like CDCl₃, they may appear as a broad singlet integrating to 3H. In DMSO-d₆, coupling might be observed, and the signals would be sharper. Their chemical shift is highly variable depending on concentration and solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon framework. Key signals include:

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift is anticipated around δ 124 ppm with a large coupling constant (J ≈ 272 Hz), a characteristic feature for CF₃ groups attached to an aromatic ring.[3]

-

Aromatic Carbons (6C): These will appear in the δ 125-140 ppm range. The carbon directly attached to the CF₃ group (C2) will show a quartet with a smaller coupling constant (²JCF). The other aromatic carbons will also exhibit splitting due to coupling with the CF₃ group, albeit with smaller coupling constants.

-

Benzylic Carbon (-CH₂-): This signal is expected in the aliphatic region, likely around δ 50-60 ppm.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR provides a simple yet powerful confirmation of the trifluoromethyl group.

-

Trifluoromethyl Group (-CF₃): A single, sharp singlet is expected around δ -60 to -63 ppm, with CFCl₃ as the reference standard.[3][4] This region is characteristic of CF₃ groups attached to a benzene ring.[5] The absence of coupling indicates no adjacent fluorine or magnetically active nuclei.

Data Summary: Predicted NMR Spectral Data

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | Aromatic H | 7.3 - 7.8 | Multiplet (m) | 4 Protons |

| Benzylic CH₂ | ~ 4.0 | Singlet (s) | 2 Protons | |

| Hydrazine NH/NH₂ | Variable (e.g., 2-5) | Broad Singlet (br s) | 3 Protons, exchangeable | |

| ¹³C NMR | -CF₃ | ~ 124 | Quartet (q), ¹JCF ≈ 272 Hz | Strong C-F coupling |

| Aromatic C-CF₃ | ~ 128 | Quartet (q), ²JCF ≈ 32 Hz | Weaker C-F coupling | |

| Other Aromatic C | 125 - 140 | Doublets/Triplets/Multiplets | C-F coupling present | |

| Benzylic CH₂ | ~ 55 | Singlet (s) | ||

| ¹⁹F NMR | -CF₃ | -60 to -63 | Singlet (s) | Referenced to CFCl₃ |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (2-(Trifluoromethyl)benzyl)hydrazine in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

Set spectral width to cover a range from -1 to 12 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Set spectral width to cover a range from 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.

-

Process and calibrate using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

Set spectral width to cover a range from -200 to 0 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire 64-128 scans.

-

Reference the spectrum using an external standard like CFCl₃ (δ 0.0 ppm).[3]

-

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Expertise & Experience: Interpreting the IR Spectrum

For (2-(Trifluoromethyl)benzyl)hydrazine, the key is to identify vibrations from the N-H bonds of the hydrazine, the C-F bonds of the trifluoromethyl group, and the various bonds of the substituted benzene ring. Comparing the spectrum to analogs like 2-(trifluoromethyl)benzyl alcohol[6] and hydrazine salts[7] provides authoritative grounding for peak assignments. The presence of very strong absorptions in the 1100-1350 cm⁻¹ range is a classic indicator of a CF₃ group.[8]

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3350 - 3250 | N-H Stretch | Hydrazine (-NH₂) | Medium, often two bands |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2950 - 2850 | C-H Stretch | Benzylic (-CH₂-) | Medium to Weak |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1350 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong, multiple bands |

| 1100 - 1000 | C-N Stretch | Medium |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (1-2 mg) of the solid (2-(Trifluoromethyl)benzyl)hydrazine directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Scanning: Co-add 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Workflow for IR Analysis

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. Electron Ionization (EI) is a common technique that provides a reproducible fragmentation library.

Expertise & Experience: Predicting Fragmentation

The molecular ion (M⁺) peak will confirm the molecular formula. The most critical aspect of interpreting the EI-MS of (2-(Trifluoromethyl)benzyl)hydrazine is predicting the fragmentation pathways. The bond between the benzylic carbon and the nitrogen is likely to cleave, as this leads to the formation of a stable 2-(trifluoromethyl)benzyl cation. This cation can potentially rearrange to a tropylium-like structure, which is a common and stabilizing fragmentation pathway for benzyl derivatives. The molecular weight of the neutral molecule is approximately 190.17 g/mol .[9]

Predicted Mass Spectrum (Electron Ionization)

| m/z Value (Predicted) | Ion Structure | Fragment Name | Notes |

| 190 | [C₈H₉F₃N₂]⁺ | Molecular Ion (M⁺) | Confirms molecular weight |

| 159 | [C₈H₆F₃]⁺ | 2-(Trifluoromethyl)benzyl cation | Result of α-cleavage of C-N bond |

| 109 | [C₇H₆F]⁺ | Fluorotropylium cation | Loss of CF₂ from the benzyl cation |

| 31 | [CH₅N₂]⁺ | Hydrazinylmethyl cation | Cleavage of the benzyl-hydrazine bond |

Experimental Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Separation:

-

Injector Temperature: 250 °C.

-

Column: Standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 300.

-

The instrument will generate a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to the compound.

-

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway in EI-MS.

Conclusion

The comprehensive characterization of (2-(Trifluoromethyl)benzyl)hydrazine requires a synergistic application of NMR, IR, and MS. While this guide presents a predictive framework based on established principles and data from analogous structures, it provides a robust and scientifically-grounded template for researchers. The predicted data tables, detailed protocols, and logical workflows herein constitute a self-validating system for confirming the synthesis and purity of this important chemical intermediate, ensuring confidence in subsequent research and development activities.

References

- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". The Royal Society of Chemistry, 2016.

- Beilstein Journals.

- Supporting Information for manuscript. The Royal Society of Chemistry.

- ChemicalBook. "(2-FLUORO-BENZYL)-HYDRAZINE(51859-98-4) 1H NMR spectrum". ChemicalBook.

- Synblock. "CAS 1263378-37-5 | (2-Trifluoromethyl-benzyl)-hydrazine hydrochloride". Synblock Inc..

- University of Wisconsin-Madison. "19F NMR Reference Standards". University of Wisconsin-Madison Chemistry Facilities.

- SpectraBase. "2-(Trifluoromethyl)phenylhydrazine - Optional[13C NMR] - Spectrum". SpectraBase.

- PubChem. "(4-(Trifluoromethyl)benzyl)hydrazine | C8H9F3N2 | CID 52973".

- Sigma-Aldrich. "(2-(Trifluoromethoxy)benzyl)hydrazine hydrochloride | 133115-76-1". Sigma-Aldrich.

- Alfa Chemistry. "19F NMR Chemical Shift Table". Alfa Chemistry.

- ChemicalBook. "2-(Trifluoromethyl)benzyl alcohol(346-06-5)IR1". ChemicalBook.

- SpectraBase. "2-(Trifluoromethyl)benzaldehyde - Optional[19F NMR] - Chemical Shifts". SpectraBase.

- ChemicalBook. "2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR spectrum". ChemicalBook.

- ChemicalBook. "2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum". ChemicalBook.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. "Spectral Database for Organic Compounds, SDBS". AIST.

- Sigma-Aldrich. "(2-Trifluoromethyl-benzyl)-hydrazine hydrochloride | 1263378-37-5". Sigma-Aldrich.

- ResearchGate. "1 H-and 13 C-NMR Spectra of benzohydrazine derivatives".

- ResearchGate. "Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry".

- NIH National Library of Medicine.

- NIST. "Hydrazine dihydrochloride". NIST WebBook.

- PubMed. "Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry". PubMed.

- ResearchGate. "1,2-Bis[4-(trifluoromethyl)benzylidene]hydrazine".

- NIST. "Benzene, (trifluoromethyl)-". NIST WebBook.

- NIST. "2-Trifluoromethylbenzyl bromide". NIST WebBook.

- ChemicalBook. "2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR spectrum". ChemicalBook.

- ResearchGate. "FT-IR spectra of 4-{4-[(2 Z )-2-(2-hydroxybenzylidene) hydrazinyl] benzyl}-1,3".

- NIST. "Benzene, (trifluoromethyl)- Mass spectrum". NIST WebBook.

- SpectraBase. "2-Fluoro-3-(trifluoromethyl)

- Sigma-Aldrich. "(2-(Trifluoromethoxy)benzyl)hydrazine hydrochloride | 133115-76-1". Sigma-Aldrich.

- ACS Publications. "Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion".

- PubChem. "2,3,4-Trihydroxybenzylhydrazine | C7H10N2O3 | CID 188973".

-

ChemScene. "Building blocks | Bioactive small molecules". ChemScene. [Link]

- Hyma Synthesis Pvt. Ltd. "Welcome To Hyma Synthesis Pvt. Ltd". Hyma Synthesis.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. colorado.edu [colorado.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) IR Spectrum [chemicalbook.com]

- 7. Hydrazine dihydrochloride [webbook.nist.gov]

- 8. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 9. (4-(Trifluoromethyl)benzyl)hydrazine | C8H9F3N2 | CID 52973 - PubChem [pubchem.ncbi.nlm.nih.gov]

reactivity and stability of (2-(Trifluoromethyl)benzyl)hydrazine

An In-Depth Technical Guide on the Reactivity and Stability of (2-(Trifluoromethyl)benzyl)hydrazine

Introduction

(2-(Trifluoromethyl)benzyl)hydrazine is a substituted benzylhydrazine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, combining the reactive hydrazine moiety with the electronically and sterically influential 2-(trifluoromethyl)benzyl group, makes it a valuable building block for the synthesis of novel heterocyclic compounds and complex molecular scaffolds. The trifluoromethyl (CF3) group, in particular, is a well-established bioisostere for various functional groups, often incorporated into drug candidates to enhance metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2]

This guide provides a comprehensive technical overview of the . It is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its chemical behavior, handling, and synthetic utility. We will explore the causality behind its reactivity profile, outline its stability under various conditions, and provide detailed experimental protocols for its synthesis and key reactions.

Molecular Structure and Physicochemical Properties

The structure of (2-(Trifluoromethyl)benzyl)hydrazine features a hydrazine group (-NHNH2) attached to a methylene bridge, which is in turn connected to a benzene ring substituted with a trifluoromethyl group at the ortho position. This specific arrangement dictates its chemical properties. The CF3 group is strongly electron-withdrawing, which reduces the basicity and nucleophilicity of the nearby hydrazine nitrogens compared to unsubstituted benzylhydrazine. The ortho-positioning also introduces significant steric bulk around the reactive center.

| Property | Value | Source |

| CAS Number | 627076-27-1 | [3][4] |

| Molecular Formula | C8H9F3N2 | [3][4] |

| Molecular Weight | 190.17 g/mol | [3][4] |

| Appearance | Off-white powder or solid (in salt form) | [5] |

| Storage | Store in a cool, dry, well-ventilated place, often under an inert atmosphere. Frequently supplied as a hydrochloride salt for enhanced stability. | [5][6][7] |

Reactivity Profile

The reactivity of (2-(Trifluoromethyl)benzyl)hydrazine is dominated by the nucleophilic character of the terminal amino group of the hydrazine moiety. However, this reactivity is modulated by the electronic and steric effects of the 2-(trifluoromethyl)benzyl substituent.

Nucleophilic Addition to Carbonyl Compounds: Hydrazone Formation

The most characteristic reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[8][9][10][11] This reaction is a cornerstone of its synthetic utility, providing a gateway to a vast array of more complex molecules.

The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, followed by dehydration to yield the stable C=N double bond of the hydrazone.[10][12] The electron-withdrawing CF3 group on the aromatic ring slightly decreases the nucleophilicity of the hydrazine, which may necessitate slightly more forcing conditions (e.g., acid catalysis or longer reaction times) compared to more electron-rich benzylhydrazines.

Caption: Hydrazone formation from (2-(Trifluoromethyl)benzyl)hydrazine.

These resulting hydrazones are not merely stable products; they are versatile intermediates. For instance, they are precursors in the Wolff-Kishner reduction, which converts the original carbonyl group into a methylene (CH2) group under basic conditions.[11][12]

Synthesis of Heterocycles

Hydrazines are indispensable reagents in heterocyclic chemistry. (2-(Trifluoromethyl)benzyl)hydrazine can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles, a common scaffold in medicinal chemistry. It can also participate in various other cyclization reactions to generate pyridazines, indazoles, and other nitrogen-containing ring systems.[13][14] The inclusion of the trifluoromethyl-benzyl moiety can impart desirable pharmacological properties to the final heterocyclic product.[15][16]

Oxidation and Reduction Reactions

Like other hydrazines, (2-(Trifluoromethyl)benzyl)hydrazine can be oxidized, although the electron-withdrawing CF3 group may render it more resistant to oxidation than alkylhydrazines. Strong oxidizing agents can lead to cleavage of the N-N bond. Conversely, the hydrazone derivatives can be reduced. For example, catalytic hydrogenation of a hydrazone can yield the corresponding substituted hydrazine, a reaction that can be employed in its synthesis.[17]

Stability and Safe Handling

Thermal Stability

Direct experimental data on the thermal decomposition of (2-(Trifluoromethyl)benzyl)hydrazine is not widely published. However, the thermal behavior can be predicted based on related structures. The decomposition of hydrazines typically initiates with the homolytic cleavage of the N-N bond, which is the weakest bond in the molecule.[18][19] This process is influenced by temperature, pressure, and the presence of catalysts.[18] At lower temperatures, ammonia is often a primary decomposition product, while at higher temperatures, dinitrogen (N2) and hydrogen (H2) are favored.[18]

Caption: Postulated thermal decomposition pathway.

Chemical Stability and Degradation Pathways

The trifluoromethyl group generally confers high chemical and metabolic stability.[1][2][20] However, the hydrazine functional group introduces potential liabilities.

-

Oxidative Degradation: The compound is susceptible to air oxidation, particularly in the presence of metal ions. This is a primary reason for storing it under an inert atmosphere and often as a hydrochloride salt, which protonates the basic hydrazine group and reduces its susceptibility to oxidation.

-

pH Stability: While relatively stable at neutral pH, the compound may degrade under strongly acidic or basic conditions. Although the CF3 group itself is robust, it can undergo hydrolysis to a carboxylic acid under harsh alkaline conditions, though this is not a common degradation pathway under typical laboratory use.[20]

-

Photodegradation: Aromatic compounds can be sensitive to UV light, which may induce degradation.[20] Amber vials are recommended for storage.

Handling and Storage

Proper handling is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, light, and incompatible materials such as strong oxidizing agents.[5][7][21] Storage at reduced temperatures (e.g., 4°C) under a nitrogen or argon atmosphere is recommended.[22]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors by working in a well-ventilated fume hood.[7][21]

-

Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.

Synthetic Methodologies and Experimental Protocols

Synthesis of (2-(Trifluoromethyl)benzyl)hydrazine

A common and reliable method for synthesizing substituted benzylhydrazines involves the reduction of a hydrazone intermediate. This two-step process begins with the formation of a hydrazone from the corresponding aldehyde and hydrazine, followed by a selective reduction.

Caption: Two-step synthesis of the title compound.

Experimental Protocol: Synthesis via Hydrazone Reduction [17]

-

Step 1: Formation of 2-(Trifluoromethyl)benzal hydrazine.

-

To a stirred solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (MeOH) or tetrahydrofuran (THF), add hydrazine hydrate (1.1-1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Remove the solvent under reduced pressure. The resulting crude hydrazone is often of sufficient purity to be carried forward without further purification.

-

-

Step 2: Reduction to (2-(Trifluoromethyl)benzyl)hydrazine.

-

Dissolve the crude hydrazone from Step 1 in methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenate the mixture in a Parr shaker or under a hydrogen balloon at a suitable pressure (e.g., 50 psi) and temperature (e.g., 25-40°C).[17]

-

Monitor the reaction by TLC or GC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product. Purification can be achieved by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

-

Protocol for Hydrazone Formation with a Ketone

This protocol details a typical procedure for reacting (2-(Trifluoromethyl)benzyl)hydrazine with a generic ketone, such as cyclohexanone.

-

Materials:

-

(2-(Trifluoromethyl)benzyl)hydrazine (or its HCl salt)

-

Cyclohexanone

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalyst)

-

If using the HCl salt: Triethylamine or Sodium Acetate (base)

-

-

Procedure:

-

In a round-bottom flask, dissolve (2-(Trifluoromethyl)benzyl)hydrazine (1.0 eq) in ethanol.

-

If using the hydrochloride salt, add one equivalent of a base like triethylamine to liberate the free hydrazine.

-

Add cyclohexanone (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the mixture at room temperature or heat gently to reflux (e.g., 50-60°C) for 2-12 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue purified by recrystallization or column chromatography.

-

Conclusion

(2-(Trifluoromethyl)benzyl)hydrazine is a highly valuable and versatile reagent in modern organic synthesis, particularly for applications in drug discovery. Its reactivity is centered on the nucleophilic hydrazine moiety, enabling reliable formation of hydrazones and access to a wide range of heterocyclic systems. The presence of the 2-trifluoromethyl group is a critical design element, modulating the molecule's reactivity while offering a means to introduce a group known to confer enhanced metabolic stability and other favorable pharmacokinetic properties. A thorough understanding of its stability profile—recognizing its sensitivity to oxidation while appreciating the robustness of the CF3 group—is essential for its effective use. The protocols and data presented in this guide provide a foundational framework for chemists to confidently and successfully employ this important building block in their research and development endeavors.

References

-

Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. [Link]

-

Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). [Link]

-

Wikipedia. Hydrazone. [Link]

-

YouTube. (2020). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. [Link]

-

Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

- Google Patents. (CN102659620A). Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

-

NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. [Link]

-

PubMed. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. [Link]

-

Arkivoc. (2011). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. [Link]

-

ResearchGate. (2019). Redox potentials of trifluoromethyl-containing compounds. [Link]

-

ResearchGate. (2021). Oxidation of fluoromethyl and difluoromethyl sulfides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring (2-Fluoro-Benzyl)-Hydrazine: A Key Pharmaceutical Intermediate. [Link]

-

Beilstein Journals. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. [Link]

-

PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]

-

eScholarship.org. (2018). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid. [Link]

-

DTIC. (1974). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. [Link]

-

ResearchGate. (2019). Examples of trifluoromethyl motif containing CNS-acting drugs. [Link]

-

PMC. (2014). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Link]

-

NIH. (2019). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]

-

ResearchGate. (2016). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [Link]

-

AHH Chemical. MSDS of Benzylhydrazine. [Link]

-

Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. [Link]

-

halogens. Benzylhydrazine 2HCL (98%% Purity) - Industrial Grade Powder. [Link]

-

PMC. (2019). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 627076-27-1 CAS MSDS (1-(2-(trifluoromethyl)benzyl)hydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS 627076-27-1 | 1-(2-(Trifluoromethyl)benzyl)hydrazine - Synblock [synblock.com]

- 5. innospk.com [innospk.com]

- 6. CAS 1263378-37-5 | (2-Trifluoromethyl-benzyl)-hydrazine hydrochloride - Synblock [synblock.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrazone - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 18. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. capotchem.cn [capotchem.cn]

- 22. (2-(Trifluoromethoxy)benzyl)hydrazine hydrochloride | 133115-76-1 [sigmaaldrich.com]

A Guide to the Safe Handling and Storage of Trifluoromethylated Benzylhydrazines

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of trifluoromethylated benzylhydrazines. This class of compounds, while invaluable in medicinal chemistry and organic synthesis for its role as enzyme inhibitors and versatile building blocks, presents a dual-hazard profile that demands rigorous safety protocols.[1][2] The inherent risks of the hydrazine moiety are compounded by the unique chemical properties imparted by the trifluoromethyl group. This guide provides a framework for understanding these risks and implementing field-proven protocols to ensure personnel safety and experimental integrity.

The Duality of Risk: A Comprehensive Hazard Profile

Understanding the safety profile of trifluoromethylated benzylhydrazines requires a bifurcated analysis of its constituent functional groups: the reactive hydrazine moiety and the stable, yet influential, trifluoromethyl group.

The Hydrazine Moiety: The Primary Hazard Driver

The hydrazine functional group is the primary source of the significant toxicological and reactive hazards associated with this compound class. Hydrazines are recognized as:

-

Highly Toxic: Exposure can cause severe health effects. They are often classified as suspect carcinogens, corrosive, and can be absorbed through the skin or inhaled.[3][4][5][6][7][8] Acute exposure can lead to irritation of the eyes, nose, and throat, as well as more severe effects on the central nervous system, liver, and kidneys.[3][5][6]

-

Highly Reactive: As powerful reducing agents, hydrazines can react violently with oxidizing agents.[3] Contact with certain metal oxides (such as iron or copper oxides) can catalyze rapid decomposition, potentially leading to ignition or explosion.[3]

-

Flammable: Hydrazine vapors can form flammable mixtures in the air.[3]

The Trifluoromethyl (CF₃) Group: A Stability and Decomposition Concern

The trifluoromethyl group significantly alters the molecule's physicochemical properties. The carbon-fluorine bond is one of the strongest in organic chemistry, lending high thermal and chemical stability to the molecule itself.[9][10] This group is strongly electron-withdrawing and increases the compound's lipophilicity, which can enhance biological activity and membrane permeability.[1][10][11]

However, this stability presents a different hazard. Under conditions of high thermal stress, such as in a fire or uncontrolled decomposition, the C-F bonds can break, potentially releasing highly toxic and corrosive gases like hydrogen fluoride (HF).[12][13]

Integrated Hazard Assessment

The combined hazard profile necessitates treating trifluoromethylated benzylhydrazines as highly hazardous substances. The primary handling precautions are dictated by the hydrazine component's toxicity and reactivity, while the trifluoromethyl group introduces the secondary hazard of hazardous decomposition products. Safety Data Sheets (SDS) for analogous compounds confirm classifications such as skin and eye irritant, and harmful if swallowed or in contact with skin.

| Hazard Category | Contributing Moiety | Key Considerations & Risks |

| Acute Toxicity | Hydrazine | Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[3] Causes severe irritation and burns.[3][4] |

| Chronic Toxicity | Hydrazine | Suspected human carcinogen; may cause damage to liver, kidneys, and central nervous system.[3][4] |

| Reactivity | Hydrazine | Strong reducing agent. Reacts violently with strong oxidizers. Catalytic decomposition with metal oxides.[3] |

| Flammability | Hydrazine | Vapors may form flammable or explosive mixtures with air.[3][7] |

| Decomposition | Trifluoromethyl Group | Under high heat, can decompose to release highly toxic and corrosive hydrogen fluoride (HF) gas.[12][13] |

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to containment, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of trifluoromethylated benzylhydrazines, including weighing, dispensing, and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[4][14]

-

Glove Box: For handling larger quantities, powdered forms that may become airborne, or highly sensitive reactions, a glove box under an inert atmosphere is recommended to provide maximum containment.[15]

-

Safety Infrastructure: Safety showers and eyewash stations must be readily accessible and tested regularly.[3][15]

Caption: Hierarchy of controls for managing chemical risk.

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is not a substitute for engineering controls but is the final, critical barrier between the researcher and the chemical.

| Protection Type | Specification | Rationale |

| Hand Protection | Butyl rubber or heavy-duty nitrile gloves.[3][4][15] | Provides resistance to corrosive and readily absorbed hydrazine derivatives. Always check manufacturer's compatibility data. |

| Eye Protection | Chemical splash goggles (ANSI Z87.1-compliant).[6][15] | Protects against splashes and vapors. A face shield should be worn over goggles during procedures with a high splash risk.[4] |

| Body Protection | Flame-resistant lab coat.[6][15] | Protects skin and personal clothing from contamination and provides a layer of protection against fire hazards. |

| Respiratory | Not required for routine work in a fume hood. | A full-face respirator with multi-purpose cartridges (e.g., ABEK type) is required for spill response or in case of engineering control failure.[5][15] |

Prudent Storage and Chemical Segregation

The long-term stability and safety of trifluoromethylated benzylhydrazines are contingent upon a proper storage environment and strict segregation from incompatible chemicals.

Storage Environment

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.[14][15][16]

-

Container: Keep in the original, tightly sealed container.[14][15] Containers must be clearly labeled with the full chemical name and all relevant hazard warnings.

-

Conditions to Avoid: Protect from direct sunlight, heat sources, and moisture.[3][15] Elevated temperatures can accelerate decomposition.

Chemical Incompatibility

Failure to segregate incompatible chemicals is a leading cause of laboratory incidents. Trifluoromethylated benzylhydrazines must be stored separately from:

-

Strong Oxidizing Agents: (e.g., hydrogen peroxide, nitric acid, permanganates).[3] Mixing can cause fire or explosion.

-

Strong Acids: (e.g., hydrochloric acid, sulfuric acid).[14][15]

-

Metal Oxides and Salts: (e.g., rust, copper salts).[3] These can catalyze violent decomposition.

-

Porous Materials: Do not allow contact with materials like wood, cloth, or paper, as spontaneous ignition may occur.[4]

Caption: Storage incompatibility diagram.

Standard Operating Protocols for Safe Handling

Adherence to detailed, step-by-step protocols is essential to minimize exposure and prevent accidents. All work should be performed in a designated area within a chemical fume hood.[6]

Protocol: Weighing a Solid Sample

-

Preparation: Don appropriate PPE (lab coat, goggles, compatible gloves). Ensure the chemical fume hood sash is at the proper working height.

-

Staging: Place an analytical balance, a container of inert absorbent material (for spills), and waste containers inside the fume hood.

-

Tare: Place a clean, labeled receiving vessel (e.g., a round-bottom flask) on the balance and tare the weight.

-

Dispensing: Remove the stock bottle from its secondary containment. Open it slowly. Using a clean spatula, carefully transfer the desired amount of solid into the receiving vessel. Avoid generating dust.

-

Sealing: Securely close the stock bottle immediately after dispensing. Wipe the spatula clean with a disposable wipe, which should be discarded into the solid hazardous waste container.

-

Cleanup: Close the balance door, record the final weight, and remove the vessel. Clean any minor particulate from the balance area with a damp wipe, disposing of it as hazardous waste.

-

Final Steps: Return the stock bottle to its designated storage location. Remove gloves and wash hands thoroughly.[4]

Protocol: Preparing a Solution

-

Preparation: Follow steps 1-2 from the weighing protocol.

-

Weighing: Weigh the desired amount of the trifluoromethylated benzylhydrazine directly into the flask that will be used for the reaction or solution.

-

Solvent Addition: Place the flask on a stir plate within the fume hood and add a magnetic stir bar. Slowly add the desired solvent to the flask via a funnel or pipette.

-

Dissolution: Begin stirring to dissolve the solid. Do not heat the mixture unless a validated procedure explicitly requires it, and ensure proper temperature control.

-

Labeling: Ensure the final solution container is clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.

-

Cleanup: Dispose of any contaminated materials (e.g., weighing paper, pipette tips) in the designated halogenated organic waste container. Wash hands thoroughly.

Emergency Response Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Chemical Spills

-

Minor Spill (contained within the fume hood):

-

Alert nearby personnel.

-

Absorb the spill with an inert material like vermiculite or dry sand.[17] Do not use combustible materials like paper towels.

-

Carefully scoop the contaminated absorbent into a designated, sealable hazardous waste container.

-

Wipe the area with a suitable decontaminating solution (if known) or soap and water, and dispose of all cleaning materials as hazardous waste.

-

-

Major Spill (outside the fume hood or a large volume):

-

Alert others and activate the fire alarm if necessary.

-

Close the laboratory doors and prevent re-entry.

-

Call your institution's emergency number (e.g., 911) and Environmental Health & Safety (EHS) department from a safe location.[4]

-

Provide responders with the chemical name and a copy of the SDS.

Personnel Exposure

In all cases of exposure, seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[6][15]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[15]

-

Inhalation: Move the affected person to fresh air.[15]

-

Ingestion: DO NOT induce vomiting. Rinse the mouth with water.[15]

Caption: Flowchart for emergency response procedures.

Waste Management and Disposal

Trifluoromethylated benzylhydrazines and all materials contaminated with them must be treated as hazardous waste.

-

Waste Segregation: Designate a specific, sealed, and clearly labeled container for "Halogenated Organic Hazardous Waste."[18]

-

Collection: Collect all waste streams, including residual solids, reaction mixtures, contaminated solvents, and disposable labware (gloves, wipes, pipette tips), in this container.[14][18]

-

Incompatibility: Do not mix this waste with incompatible waste streams, particularly those containing oxidizers.[14]

-

Prohibited Disposal: It is imperative that this waste is NEVER disposed of down the sink or in regular trash.[18] These compounds can be toxic to aquatic life.

-

Final Disposal: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[18]

Conclusion

Trifluoromethylated benzylhydrazines are powerful tools in the modern researcher's arsenal. However, their utility is matched by their potential hazards. By understanding the dual risks posed by the hydrazine and trifluoromethyl moieties, and by rigorously adhering to the engineering controls, personal protection standards, and handling protocols outlined in this guide, scientists can safely harness the potential of these compounds while ensuring the protection of themselves, their colleagues, and the environment.

References

- Performance Chemicals Hydrazine - Arxada. ()

- Hydrazine - Risk Management and Safety, University of Notre Dame. ()

- Hydrazine Standard Operating Procedure Template - Environmental Health & Safety, University of New Mexico. ()

- Hydrazine - Wikipedia. ()

- Best Practices: Emergency Medical Management to Hydrazine Exposure - CORE Scholar. ()

- 25: Hydrazines - Croner-i. ()

- Safety and handling of fluorin

- Organofluorine chemistry - Wikipedia. ()

- Biologically Active Organofluorine Compounds - SciSpace by Typeset. ()

- Safety and Handling of Hydrazine - DTIC. ()

- Organofluorine compounds – Knowledge and References - Taylor & Francis Online. ()

- Hydrazine - University of California, Santa Barbara. ()

- (4-(Trifluoromethyl)benzyl)hydrazine - Smolecule. ()

- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes - ACS Public

- SAFETY DATA SHEET - Fisher Scientific for [4-(trifluoromethyl)phenyl]hydrazine. ()

- Proper Disposal of 3-(Trifluoromethyl)

- Hydrazine - Santa Cruz Biotechnology. ()

- What are the storage conditions for different types of fluorinated pharmaceutical intermedi

- Contribution of Organofluorine Compounds to Pharmaceuticals - ACS Omega. ()

- SAFETY DATA SHEET - Fisher Scientific for 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride. ()

- Chemical Storage Guidelines - University of California, Riverside. ()

- Material Safety Data Sheet - Cole-Parmer for 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. ()

- Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - Beilstein Journal of Organic Chemistry. ()

- SAFETY DATA SHEET - Sigma-Aldrich for Hydrazine Monohydr

Sources

- 1. Buy (4-(Trifluoromethyl)benzyl)hydrazine | 2924-77-8 [smolecule.com]

- 2. BJOC - Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks [beilstein-journals.org]

- 3. arxada.com [arxada.com]

- 4. ehs.unm.edu [ehs.unm.edu]

- 5. Hydrazine - Wikipedia [en.wikipedia.org]

- 6. ehs.ucsb.edu [ehs.ucsb.edu]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 16. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]

- 17. Hydrazines | Croner-i [bsc.croneri.co.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Organic Solvent Solubility of (2-(Trifluoromethyl)benzyl)hydrazine for Pharmaceutical Development

Abstract

(2-(Trifluoromethyl)benzyl)hydrazine is a key building block in medicinal chemistry, valued for its role in synthesizing complex molecular scaffolds. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed, field-proven experimental protocol for accurate solubility determination, and an analysis of its expected solubility profile across a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this reagent's solution behavior.

Introduction: The Physicochemical Landscape of (2-(Trifluoromethyl)benzyl)hydrazine

(2-(Trifluoromethyl)benzyl)hydrazine, with the molecular formula C8H9F3N2 and a molecular weight of 190.17 g/mol , possesses a unique combination of functional groups that dictate its solubility.[1][2] The molecule can be deconstructed into three key regions:

-

Aromatic Benzyl Ring: A nonpolar, hydrophobic component that favors interaction with nonpolar or weakly polar solvents.

-

Trifluoromethyl (CF3) Group: This group is strongly electron-withdrawing and significantly increases the lipophilicity of the molecule. The introduction of a CF3 group is a common strategy in drug design to enhance metabolic stability and membrane permeability.[3]

-

Hydrazine (-NHNH2) Moiety: A highly polar, functional group capable of acting as both a hydrogen bond donor and acceptor. This part of the molecule will preferentially interact with polar, protic solvents.

The interplay between the hydrophobic benzyl and CF3 components and the hydrophilic hydrazine group results in a complex solubility profile that is highly dependent on the nature of the solvent.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of (2-(Trifluoromethyl)benzyl)hydrazine is determined by the energetic favorability of solvent-solute interactions compared to solute-solute and solvent-solvent interactions.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the hydrazine moiety. The alcohol's alkyl chain can also interact favorably with the benzyl ring. Therefore, moderate to good solubility is expected.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents can accept hydrogen bonds from the hydrazine N-H groups and have significant dipole moments, allowing for favorable dipole-dipole interactions. Solvents like THF may also interact well with the aromatic ring.[4] High solubility is generally anticipated in these solvents, particularly DMSO and DMF.

-

In Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents primarily interact through weaker van der Waals forces. While they can solvate the trifluoromethyl-substituted benzyl ring, they cannot effectively disrupt the strong intermolecular hydrogen bonding between hydrazine moieties in the solid state. Consequently, solubility is expected to be low in highly nonpolar solvents like hexane.

The logical relationship between the compound's structure and solvent properties is visualized below.

Caption: Influence of molecular structure on solvent interactions.

Expected Solubility Profile: A Qualitative Summary

While precise quantitative data requires experimental determination, a qualitative solubility profile can be predicted based on the principles discussed. This table serves as a practical guide for solvent selection in research and development.

| Solvent Class | Representative Solvents | Expected Solubility | Dominant Interactions |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with the hydrazine group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-dipole interactions; H-bond accepting. |

| THF | Moderate to High | Dipole-dipole and van der Waals interactions. | |

| Nonpolar | Toluene, Dichloromethane | Low to Moderate | van der Waals interactions with the aromatic system. |

| Hexane, Heptane | Very Low | Weak van der Waals forces are insufficient. | |

| Ethers | Diethyl Ether | Low | Weak polarity and limited H-bond accepting ability. |

Disclaimer: This table presents a theoretical estimation. Actual quantitative solubility must be confirmed via the experimental protocol outlined in Section 4.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain reliable and reproducible solubility data, the equilibrium shake-flask method is the gold standard.[5][6][7] This protocol is adapted from the OECD Guideline 105 and is suitable for determining the thermodynamic solubility of a compound.[8][9][10]

Principle

An excess amount of the solid compound is agitated in the chosen organic solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

(2-(Trifluoromethyl)benzyl)hydrazine (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Step-by-Step Methodology

-

Preparation: Add an excess amount of (2-(Trifluoromethyl)benzyl)hydrazine to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point of ~10-20 mg per 1 mL of solvent is typically sufficient.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours.[5] For compounds that are slow to dissolve, extending this to 48 or 72 hours is recommended to ensure thermodynamic equilibrium is reached.[11]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

The experimental workflow is depicted in the diagram below.

Caption: Shake-Flask method for solubility determination.

Safety and Handling Precautions

(2-(Trifluoromethyl)benzyl)hydrazine is a hydrazine derivative and must be handled with extreme care. While specific toxicological data for this compound is limited, data from analogous compounds and the parent hydrazine molecule indicate significant hazards.[12]

-

Toxicity: Hydrazine derivatives are often harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[13]

-

Corrosivity: The compound may cause severe skin irritation and serious eye damage.[14][15]

-

Carcinogenicity: Hydrazine itself is a suspected human carcinogen.[13] All derivatives should be handled as potential carcinogens.

Mandatory Handling Procedures:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

The solubility of (2-(Trifluoromethyl)benzyl)hydrazine is a critical parameter governed by the balance between its hydrophobic trifluoromethylbenzyl moiety and its hydrophilic hydrazine group. While a high solubility is predicted in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents, these estimations must be confirmed experimentally. The standardized shake-flask protocol provided herein offers a robust and reliable method for generating the precise, quantitative data needed to support successful chemical synthesis, purification, and formulation in a drug development context. Adherence to strict safety protocols is essential when handling this and all related hydrazine compounds.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB website. [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences website. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from OECD website. [Link]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from Analytice website. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems website. [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Angene Chemical. (2021). Safety Data Sheet: (4-(Trifluoromethyl)benzyl)hydrazine. [Link]

- Google Patents. (2012). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

-

PubChem. (n.d.). (4-(Trifluoromethyl)benzyl)hydrazine. National Center for Biotechnology Information. [Link]

-

ScienceDirect. (2014). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. [Link]

-

Indagoo Research Chemicals. (2025). Safety Data Sheet: (4-(Trifluoromethyl)benzyl)hydrazine hydrochloride. [Link]

-

Preprints.org. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

-

Royal Society of Chemistry. (2022). Efficient photocatalytic synthesis of benzylhydrazine. Organic & Biomolecular Chemistry. [Link]

-

NCBI. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US). [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. [Link]

Sources

- 1. (4-(Trifluoromethyl)benzyl)hydrazine | C8H9F3N2 | CID 52973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 627076-27-1 CAS MSDS (1-(2-(trifluoromethyl)benzyl)hydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 4. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. filab.fr [filab.fr]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. scielo.br [scielo.br]

- 12. angenechemical.com [angenechemical.com]

- 13. westliberty.edu [westliberty.edu]

- 14. synquestlabs.com [synquestlabs.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

The Serendipitous Rise of Substituted Benzylhydrazines: A Technical Guide to Their Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of substituted benzylhydrazines, a class of compounds that revolutionized psychopharmacology. From their serendipitous discovery as mood-elevating agents during tuberculosis treatment to their establishment as potent monoamine oxidase inhibitors (MAOIs), this guide traces the scientific journey that unveiled their therapeutic potential. We will delve into the core chemical synthesis of key benzylhydrazine derivatives, their mechanism of action, and the evolution of their clinical applications. This guide also explores the broader therapeutic landscape of these compounds beyond their initial antidepressant effects, offering a comprehensive resource for researchers and drug development professionals in the field of medicinal chemistry and neuropharmacology.

The Dawn of a New Era in Psychopharmacology: A Serendipitous Discovery

The story of substituted benzylhydrazines in medicine begins not with a targeted search for antidepressants, but with the fight against tuberculosis. In the early 1950s, researchers at Hoffmann-La Roche were investigating derivatives of isoniazid, an effective anti-tuberculosis drug.[1][2] Among these derivatives was iproniazid (1-isonicotinyl-2-isopropylhydrazine), which demonstrated potent antitubercular activity.[1] However, a remarkable and unexpected side effect was observed in patients receiving iproniazid: a significant elevation in mood, increased appetite, and a renewed interest in their surroundings.[3][4] This mood-elevating effect was so pronounced that psychiatrist Dr. Nathan S. Kline famously described the drug as a "psychic energizer."[4][5][6][7]

This serendipitous observation marked a pivotal moment in the history of psychiatry. At a time when treatment options for depression were limited and often invasive, the discovery of a pharmacological agent that could alleviate depressive symptoms opened up a new frontier in mental healthcare.[5] Kline's pioneering work at Rockland State Hospital demonstrated the efficacy of iproniazid in treating severe depression, leading to its widespread use and ushering in the era of antidepressant medication.[5][8]

Unraveling the Mechanism: The Inhibition of Monoamine Oxidase

The mood-enhancing effects of iproniazid spurred intense research to understand its mechanism of action. In 1952, it was discovered that iproniazid is a potent inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of several key neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine.[9][10] This inhibition leads to an increase in the synaptic availability of these monoamines, which are crucial for mood regulation.[9][10] This discovery was instrumental in the formulation of the monoamine hypothesis of depression, which posits that a deficiency in these neurotransmitters contributes to depressive symptoms.[9][10]

The classic substituted benzylhydrazine MAOIs, including iproniazid, phenelzine, and isocarboxazid, are non-selective and irreversible inhibitors of both MAO-A and MAO-B isoforms.[9][10] Their irreversible nature means that the restoration of MAO activity requires the synthesis of new enzyme molecules, leading to a prolonged therapeutic effect.[8]

Caption: Mechanism of action of substituted benzylhydrazine MAOIs.

The Benzylhydrazine Family: Key Derivatives and Their Synthesis

Following the success of iproniazid, further research led to the development of other substituted benzylhydrazine derivatives with antidepressant properties. The most notable among these are phenelzine and isocarboxazid, which, along with iproniazid, form the classic triad of hydrazine MAOIs.[10]

| Compound | Chemical Name | Year of Introduction | Key Structural Feature |

| Iproniazid | 1-isonicotinyl-2-isopropylhydrazine | 1957 | Isopropyl group on the hydrazine moiety |

| Phenelzine | (2-phenylethyl)hydrazine | 1959 | Phenylethyl group attached to hydrazine |

| Isocarboxazid | 5-methyl-3-isoxazolecarboxylic acid 2-benzylhydrazide | 1959 | Benzylhydrazine attached to a methylisoxazole ring |

Experimental Protocol: Synthesis of Phenelzine

This protocol describes a common laboratory-scale synthesis of phenelzine from 2-phenylethyl bromide and hydrazine hydrate.

Materials:

-

2-phenylethyl bromide

-

Hydrazine hydrate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-phenylethyl bromide (1 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (3-5 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess hydrazine and ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in water and make the solution basic (pH > 10) with a concentrated solution of sodium hydroxide. Transfer the aqueous solution to a separatory funnel and extract the phenelzine free base with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield crude phenelzine.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or by conversion to its sulfate salt followed by recrystallization.

Caption: Simplified workflow for the synthesis of phenelzine.

Clinical Applications and Challenges

The primary clinical application of substituted benzylhydrazines has been in the treatment of depression, particularly atypical depression characterized by mood reactivity, increased appetite, and hypersomnia.[10] They have also shown efficacy in treating anxiety disorders, such as panic disorder and social phobia.[10]

Despite their effectiveness, the use of classic MAOIs has been limited by several challenges:

-

Hepatotoxicity: Iproniazid was withdrawn from the market in many countries due to concerns about liver damage.[1] While phenelzine and isocarboxazid have a lower risk of hepatotoxicity, it remains a potential side effect.[1]

-

The "Cheese Reaction": A significant concern with non-selective MAOIs is the risk of a hypertensive crisis when patients consume foods rich in tyramine, such as aged cheeses, cured meats, and certain alcoholic beverages.[9][11] MAO in the gut is responsible for breaking down tyramine, and its inhibition can lead to a dangerous build-up of this pressor amine.[9][11]

-

Drug Interactions: MAOIs can interact with a wide range of medications, including other antidepressants, sympathomimetics, and certain opioids, leading to potentially life-threatening conditions like serotonin syndrome.[9]

These challenges led to a decline in the use of classic MAOIs with the advent of newer classes of antidepressants with more favorable safety profiles, such as selective serotonin reuptake inhibitors (SSRIs).[12][13] However, there has been a renewed interest in MAOIs for treatment-resistant depression, where other therapies have failed.[12][13]

| Side Effect | Iproniazid | Phenelzine | Isocarboxazid |

| Hepatotoxicity | High | Low to Moderate | Low |

| Orthostatic Hypotension | Moderate | High | Moderate |

| Weight Gain | Common | Common | Common |

| Insomnia/Agitation | Common | Common | Less Common |

| Sexual Dysfunction | Common | Common | Common |

Beyond Depression: Exploring Other Therapeutic Avenues

While their fame is rooted in antidepressant activity, the chemical scaffold of substituted benzylhydrazines has been explored for a range of other therapeutic applications. Research has demonstrated their potential as:

-

Antimicrobial Agents: Certain benzylhydrazine derivatives have shown in vitro activity against various bacterial and fungal strains.[14][15][16] The hydrazone linkage appears to be a key pharmacophore in this context.[3][16]

-

Anticonvulsants: Some substituted hydrazones have been investigated for their potential to manage seizures, showing efficacy in animal models of epilepsy.[3][17][18]

-

Anticancer Agents: The ability of some hydrazine derivatives to induce apoptosis in cancer cells has led to their investigation as potential anti-tumor agents.[19]

-

Enzyme Inhibitors: Beyond MAO, substituted benzylhydrazines have been explored as inhibitors of other enzymes, such as indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.[19][20]

These diverse biological activities highlight the versatility of the benzylhydrazine scaffold and suggest that further exploration of this chemical space could lead to the discovery of novel therapeutic agents for a variety of diseases.

Conclusion

The discovery of substituted benzylhydrazines represents a landmark achievement in medicinal chemistry and a turning point in the treatment of mental illness. From the serendipitous observation of iproniazid's mood-elevating effects to the rational design of subsequent derivatives, the journey of these compounds has provided invaluable insights into the neurobiology of depression and the principles of drug action. While their clinical use has been tempered by safety concerns, the classic MAOIs remain an important therapeutic option for treatment-resistant depression. Furthermore, the continued exploration of the chemical diversity of substituted benzylhydrazines holds promise for the development of new drugs targeting a wide range of diseases, ensuring that the legacy of this remarkable class of molecules will continue to unfold.

References

-

Isocarboxazid. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

Hoffman, G. R., Olson, M. G., Schoffstall, A. M., Estévez, R. F., Van den Eynde, V., Gillman, P. K., & Stabio, M. E. (2023). Classics in Chemical Neuroscience: Selegiline, Isocarboxazid, Phenelzine, and Tranylcypromine. ACS chemical neuroscience, 14(23), 4253–4279. [Link]

-

Van den Eynde, V., et al. (2022). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums, 28(4), 398-410. [Link]

-

The prescriber's guide to classic MAO-inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. (2022). ResearchGate. [Link]

-

Thase, M. E. (2023). Phenelzine. In StatPearls. StatPearls Publishing. [Link]

-

Hoffman, G. R., et al. (2023). Classics in Chemical Neuroscience: Selegiline, Isocarboxazid, Phenelzine, and Tranylcypromine. ResearchGate. [Link]

-

Isocarboxazid. (n.d.). In Wikipedia. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules (Basel, Switzerland), 12(8), 1910–1939. [Link]

-

Iproniazid for the treatment of severe depression. (2021). Lasker Foundation. [Link]

-

Andrade, C. (2025). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. StatPearls Publishing. [Link]

-

Miyata, K., et al. (2016). Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport. Bioorganic & medicinal chemistry, 24(14), 3163–3171. [Link]

-

Al-Abdullah, E. S., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules (Basel, Switzerland), 28(1), 2. [Link]

-

Discover Applications of Hydrazine for Science and Progress. (n.d.). Gage Products. [Link]

-

Gerhard Domagk. (n.d.). In Wikipedia. [Link]

-

Isocarboxazid. (n.d.). In PubChem. National Center for Biotechnology Information. [Link]

-

A Primer on MAOIs. (2018). Carlat Publishing. [Link]

-

Nathan S. Kline. (n.d.). In Wikipedia. [Link]

-

Hydrazine. (n.d.). In Wikipedia. [Link]

-

Van den Eynde, V., et al. (2022). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums, 28(4), 398-410. [Link]

-

Patterson, R. (2011). Special Feature: Never say dye. British Columbia Medical Journal, 53(1), 12-15. [Link]

-

Al-Abdullah, E. S., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules (Basel, Switzerland), 28(1), 2. [Link]

-

Huang, K. F., et al. (2014). Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3449–3452. [Link]

-